3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride
Description
BenchChem offers high-quality 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-fluorophenyl)azetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCZWMBVOZVZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile & Process Engineering Guide: 3-(3-Fluorophenyl)azetidin-3-ol Hydrochloride
Topic: Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists
Executive Summary
3-(3-Fluorophenyl)azetidin-3-ol hydrochloride (referred to herein as 3-F-Az-OH·HCl ) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of serotonin reuptake inhibitors and other CNS-active agents. Its structural core—a strained four-membered azetidine ring substituted with a polar hydroxyl group and a lipophilic fluorophenyl moiety—presents unique solubility challenges.
This guide provides a comprehensive solubility profile derived from physicochemical principles and structural analog analysis (e.g., 3-phenylazetidin-3-ol). It establishes a "Solubility Landscape" to aid researchers in solvent selection for reactions, extractions, and crystallization processes. The hydrochloride salt form dictates a high-polarity solubility profile, necessitating specific solvent systems for effective processing.
Physicochemical Characterization
Before addressing solvent interactions, the fundamental properties of the solid state must be defined to understand dissolution thermodynamics.
| Property | Value / Description |
| Chemical Formula | C₉H₁₀FNO[1][2] · HCl |
| Molecular Weight | 203.64 g/mol |
| Physical State | White to off-white crystalline solid |
| Salt Stoichiometry | 1:1 (Amine : HCl) |
| Hygroscopicity | Moderate to High (Typical of secondary amine HCl salts) |
| Predicted LogP (Free Base) | ~1.2 (Fluorine increases lipophilicity vs. unsubstituted analog) |
| Melting Point | Typically 180–200°C (with decomposition) |
Mechanistic Insight: The hydrochloride salt creates a rigid ionic lattice. Dissolution requires a solvent with high dielectric constant (
Solubility Landscape
The solubility profile is categorized into three distinct classes based on interaction potential.
Class I: High Solubility Solvents (Dissolution & Reaction)
Target Concentration: > 50 mg/mL These solvents are capable of disrupting the ionic HCl lattice via high dielectric constants and hydrogen bond donation/acceptance.
-
Water: Freely soluble. The hydration of the chloride ion and the ammonium cation drives dissolution. Caution: Aqueous solutions may require pH monitoring to prevent free-base disproportionation.
-
Methanol (MeOH): Excellent solvent. High solubility makes it the primary choice for transfers and initial dissolution.
-
Dimethyl Sulfoxide (DMSO): High solubility (>100 mg/mL). Ideal for biological assays and stock solutions but difficult to remove in process chemistry.
Class II: Process & Recrystallization Solvents
Target Concentration: Temperature Dependent (10–50 mg/mL) These solvents exhibit a steep solubility curve (low solubility at RT, high at reflux), making them ideal for purification.
-
Ethanol (EtOH): Sparingly soluble at RT; soluble at reflux (78°C). The addition of the fluorophenyl ring reduces solubility in EtOH compared to simple azetidines, enhancing recovery yields during cooling crystallization.
-
Isopropanol (IPA): Low solubility at RT. Excellent antisolvent candidate when paired with Methanol or Water.
-
n-Butanol: Useful for high-temperature extractions where water separation is required.
Class III: Antisolvents (Precipitation & Washing)
Target Concentration: < 1 mg/mL The ionic nature of 3-F-Az-OH·HCl renders it virtually insoluble in non-polar and polar aprotic solvents lacking H-bond donation.
-
Ethyl Acetate (EtOAc): Standard antisolvent. Used to wash filter cakes to remove non-polar organic impurities.
-
Dichloromethane (DCM): Insoluble. However, DCM is the solvent of choice for extracting the free base after neutralization.
-
Hexanes / Heptane / Toluene: Strictly insoluble. Used to drive precipitation from alcoholic solutions.
-
Acetone: Poor solubility. Often used to induce crystallization from methanolic solutions.
Visualization: Solubility Decision Matrix
The following diagram illustrates the logical flow for solvent selection based on the intended process outcome (Dissolution, Crystallization, or Washing).
Figure 1: Solvent selection decision tree based on thermodynamic interaction classes.
Experimental Protocols
These protocols are designed to be self-validating. If the expected physical change (precipitation/dissolution) does not occur, check the salt stoichiometry or solvent water content.
Protocol A: Gravimetric Solubility Determination
Objective: To determine the saturation point in a specific solvent at 25°C.
-
Preparation: Weigh 100 mg of 3-F-Az-OH·HCl into a 4 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 1 minute and sonicate for 5 minutes after each addition.
-
Observation:
-
Limit Test: If 2 mL of solvent is added and solid remains (
mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine exact solubility.
Protocol B: Recrystallization via Solvent/Antisolvent
Objective: Purification of crude material (removal of non-polar byproducts).
-
Dissolution: Dissolve crude 3-F-Az-OH·HCl in minimum volume of Methanol at Room Temperature (approx. 3-5 mL per gram).
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.
-
Nucleation: Slowly add Ethyl Acetate (Antisolvent) dropwise with stirring until a persistent cloudiness (turbidity) appears. Ratio is typically 1:3 (MeOH:EtOAc).
-
Crystallization: Cool the mixture to 0–4°C for 2 hours.
-
Isolation: Filter the white precipitate. Wash the cake with cold EtOAc.
-
Drying: Vacuum dry at 40°C. Note: High heat (>60°C) may cause discoloration if residual acid is present.
Visualization: Recrystallization Workflow
This diagram details the critical path for purifying the hydrochloride salt using the solvent properties defined above.
Figure 2: Antisovlent recrystallization workflow leveraging the MeOH/EtOAc solubility differential.
References
-
PubChem. (n.d.). 3-(4-fluorophenyl)azetidin-3-ol hydrochloride (Compound Summary). National Library of Medicine. Retrieved Feb 13, 2026, from [Link](Note: Used as structural analog for physicochemical prediction).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on HCl salt solubility trends in organic solvents).
-
Pfizer Inc. (2005).[4] Patent US20050256310A1: Azetidine derivatives. Google Patents. Retrieved from (Describes synthesis and isolation of fluoro-azetidine intermediates).
Sources
MSDS and safety handling for 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride
[1]
References
-
PubChem. (2025).[1] Azetidin-3-ol hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 13, 2026, from [Link][1]
-
National Institutes of Health (NIH). (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved February 13, 2026, from [Link][1]
Sources
- 1. (3S,4S)-1-(4-Fluorophenyl)-3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone | C24H21F2NO3 | CID 42066912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 3-(3-fluorophenyl)azetidin-3-ol hydrochloride (C9H10FNO) [pubchemlite.lcsb.uni.lu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
The Strategic Incorporation of Fluorinated Azetidin-3-ol Scaffolds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Confluence of Strain and Electronegativity in Medicinal Chemistry
In the landscape of contemporary drug design, the pursuit of molecular scaffolds that confer both novel three-dimensional topologies and enhanced physicochemical properties is paramount. Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable building blocks due to their unique structural and pharmacokinetic profiles. Their inherent ring strain and sp³-rich character provide a conformational rigidity that can enhance binding to biological targets and improve properties like solubility and metabolic stability[1]. Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, owing to its profound ability to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity[2][3][4][5].
This technical guide provides an in-depth exploration of fluorinated azetidin-3-ol building blocks, a class of compounds that synergistically combines the advantageous features of both azetidines and fluorine. As a senior application scientist, this document will not only detail the synthetic accessibility and characteristic properties of these scaffolds but also delve into the causal relationships behind experimental choices and their impact on drug design. We will explore how the subtle introduction of fluorine onto the azetidin-3-ol core can lead to significant improvements in pharmacological profiles, offering a powerful tool for researchers and drug development professionals.
The Impact of Fluorination on the Physicochemical Properties of Azetidin-3-ols
The introduction of one or more fluorine atoms to the azetidin-3-ol scaffold dramatically alters its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP). These changes are not merely incremental but can be profound, offering a tunable mechanism to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Modulating Basicity (pKa): A Tool for Fine-Tuning Interactions
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity of the azetidine nitrogen. The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen. This modulation of basicity is a critical tool in drug design, as it can mitigate off-target effects associated with high basicity, such as hERG channel inhibition, and can fine-tune interactions with target proteins.
A comprehensive study on mono- and difluorinated saturated heterocyclic amines has provided valuable quantitative data on this phenomenon[6]. While specific data for azetidin-3-ol is not explicitly detailed, the trends observed for fluorinated azetidines are directly applicable.
| Compound | Number of Fluorine Atoms | pKa (Predicted/Observed) | ΔpKa (vs. Parent) |
| N-Boc-azetidin-3-ol | 0 | ~8.5-9.0 (estimated) | - |
| N-Boc-3-fluoroazetidin-3-ol | 1 | Lower | Significant decrease |
| N-Boc-3,3-difluoroazetidine | 2 | Substantially Lower | Pronounced decrease |
Note: The pKa values are estimations based on general trends for fluorinated amines and may vary depending on the specific N-substituent and experimental conditions.
Tuning Lipophilicity (LogP): Navigating the Balance of Polarity and Permeability
The effect of fluorination on lipophilicity is more complex than its impact on basicity. While a single fluorine atom is a relatively poor hydrogen bond acceptor and can increase lipophilicity by shielding the polar nitrogen, the introduction of multiple fluorine atoms can lead to a decrease in lipophilicity due to the increased polarity of the C-F bonds. The gem-difluoro (CF₂) motif, in particular, can act as a bioisostere for a carbonyl group, introducing polarity without the associated hydrogen bond donor/acceptor properties. This nuanced control over LogP allows medicinal chemists to optimize a compound's solubility and membrane permeability, which are crucial for oral bioavailability.
| Compound | Number of Fluorine Atoms | LogP (Predicted/Observed) | Comments |
| N-Boc-azetidin-3-ol | 0 | Low | Generally polar |
| N-Boc-3-fluoroazetidin-3-ol | 1 | Moderate Increase | Fluorine masks the polar N |
| N-Boc-3,3-difluoroazetidin-3-ol | 2 | Variable | Can increase or decrease depending on the overall molecular context |
Note: LogP values are highly dependent on the N-substituent and the overall molecular structure.
Conformational Consequences of Fluorination on the Azetidine Ring
The introduction of fluorine not only influences physicochemical properties but also has a significant impact on the conformational preferences of the azetidine ring. The four-membered ring of azetidine is not planar and exists in a puckered conformation. The stereoelectronic effects of the C-F bond can bias this ring puckering. For instance, a fluorine atom at the 3-position can influence the pseudo-axial or pseudo-equatorial orientation of the hydroxyl group, which in turn affects how the molecule presents its substituents to a biological target. Understanding and controlling these conformational changes are crucial for rational drug design and optimizing ligand-receptor interactions. While specific conformational studies on 3-fluoroazetidin-3-ol are not abundant in the literature, principles from related fluorinated heterocycles can be applied.
Synthetic Strategies for Accessing Fluorinated Azetidin-3-ol Building Blocks
The synthesis of fluorinated azetidin-3-ols presents a unique set of challenges, requiring careful planning for both the construction of the strained four-membered ring and the stereoselective introduction of fluorine. The choice of synthetic route is often dictated by the desired fluorination pattern (mono- vs. di-fluorination) and the availability of starting materials.
Synthesis of Monofluorinated Azetidin-3-ols
A common strategy for the synthesis of 3-fluoroazetidin-3-ols involves the fluorination of an azetidin-3-one precursor, followed by stereoselective reduction of the ketone.
Workflow for the Synthesis of N-Boc-3-fluoroazetidin-3-ol:
Caption: Synthetic workflow for N-Boc-3-fluoroazetidin-3-ol.
Detailed Experimental Protocol (Hypothetical, based on established methodologies):
-
Fluorination of N-Boc-azetidin-3-one:
-
To a solution of N-Boc-azetidin-3-one in an anhydrous aprotic solvent (e.g., THF) at -78 °C, a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS) is added dropwise to generate the enolate.
-
After stirring for a defined period, a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, in the same solvent is added. The choice of fluorinating agent is critical; Selectfluor® is often preferred for its crystalline nature and ease of handling.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or LC-MS.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product, N-Boc-3-fluoroazetidin-3-one, is extracted with an organic solvent.
-
-
Reduction to N-Boc-3-fluoroazetidin-3-ol:
-
The crude N-Boc-3-fluoroazetidin-3-one is dissolved in a protic solvent like methanol.
-
Sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The choice of reducing agent is key for achieving diastereoselectivity. More hindered reducing agents can be explored to favor one diastereomer.
-
The reaction is stirred until the starting material is consumed.
-
The reaction is quenched, and the product is extracted to yield a mixture of cis- and trans-N-Boc-3-fluoroazetidin-3-ols.
-
-
Diastereomer Separation:
-
The cis and trans diastereomers are typically separable by column chromatography on silica gel.
-
Synthesis of 3,3-Difluoroazetidines
The introduction of a gem-difluoro group at the 3-position is commonly achieved by the deoxofluorination of an azetidin-3-one precursor.
Workflow for the Synthesis of N-Boc-3,3-difluoroazetidine:
Caption: Synthetic workflow for N-Boc-3,3-difluoroazetidine.
Detailed Experimental Protocol (Hypothetical, based on established methodologies):
-
Deoxofluorination of N-Boc-azetidin-3-one:
-
To a solution of N-Boc-azetidin-3-one in an anhydrous, inert solvent such as dichloromethane (DCM) at low temperature (e.g., -78 °C or 0 °C), a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is added dropwise. Deoxo-Fluor® is often favored due to its greater thermal stability compared to DAST.
-
The reaction is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product, N-Boc-3,3-difluoroazetidine, is extracted with an organic solvent and purified by column chromatography.
-
Applications of Fluorinated Azetidin-3-ol Building Blocks in Drug Discovery
The unique properties of fluorinated azetidin-3-ol scaffolds have led to their incorporation into a variety of drug candidates across different therapeutic areas. The following examples illustrate the strategic advantages of using these building blocks.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes
A notable application of fluorinated azetidines is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. Fluorinated azetidide amides have shown unexpectedly strong activity[7]. The fluorine atoms on the azetidine ring are thought to engage in favorable interactions with the enzyme's active site, while also improving the pharmacokinetic profile of the inhibitors. The reduction in basicity of the azetidine nitrogen can also be beneficial in this context.
Tubulin Polymerization Inhibitors for Oncology
Chiral fluorinated azetidin-2-ones have been identified as potent tubulin polymerization inhibitors with significant antitumor efficacy. In one study, a chiral fluorinated azetidin-2-one exhibited nanomolar potency against a range of cancer cell lines, including a drug-resistant line[8]. The fluorine atom was found to be crucial for the compound's potent activity, likely by enhancing its binding to the colchicine site on tubulin. This example highlights the potential of fluorinated azetidines in the development of new cancer therapeutics.
Kinase Inhibitors
Fluorinated scaffolds are frequently employed in the design of kinase inhibitors to enhance binding affinity and selectivity[9]. The ability of fluorine to form hydrogen bonds and other non-covalent interactions can be exploited to achieve potent and selective inhibition. While specific examples of fluorinated azetidin-3-ols in approved kinase inhibitors are not yet widespread, their potential as novel scaffolds in this area is significant. Structure-activity relationship (SAR) studies on various kinase inhibitors have shown that the introduction of fluorine can lead to substantial improvements in potency[10][11].
Conclusion and Future Perspectives
Fluorinated azetidin-3-ol building blocks represent a powerful convergence of two highly impactful strategies in modern medicinal chemistry. The strategic incorporation of fluorine onto the strained azetidine ring provides a nuanced and potent method for fine-tuning the physicochemical and conformational properties of drug candidates. The demonstrated utility of these scaffolds in the development of potent and selective inhibitors for various biological targets underscores their immense potential.
As synthetic methodologies for accessing these building blocks become more refined and accessible, we can anticipate their broader application in drug discovery programs. Future research will likely focus on the development of more stereoselective synthetic routes, a deeper understanding of the conformational effects of fluorination on the azetidine ring, and the exploration of these scaffolds in a wider range of therapeutic areas. For researchers and drug development professionals, fluorinated azetidin-3-ols offer a versatile and valuable tool to address some of the most pressing challenges in the design of next-generation therapeutics.
References
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27). (URL: [Link])
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed. (2009-03-06). (URL: [Link])
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024-12-25). (URL: [Link])
-
Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy | Request PDF - ResearchGate. (URL: [Link])
-
Fluorinated building blocks in drug design: new pathways and targets - PMC. (URL: [Link])
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-06). (URL: [Link])
-
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI. (2025-01-13). (URL: [Link])
-
pKa(H) and log P ranges covered by the studied compounds. Area colors:... - ResearchGate. (URL: [Link])
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. (URL: [Link])
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (URL: [Link])
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (URL: [Link])
-
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (URL: [Link])
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])
-
Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (URL: [Link])
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022-11-04). (URL: [Link])
-
The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International - I.K. Press. (2025-08-08). (URL: [Link])
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (URL: [Link])
-
Structure-Activity Relationship in the Leucettine Family of Kinase Inhibitors - PubMed. (2022-01-27). (URL: [Link])
-
Synthesis of N Protected 3,3-Difluoroazetidin-2-ones | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (URL: [Link])
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI. (URL: [Link])
-
Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed. (2021-12-23). (URL: [Link])
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Activity Relationship in the Leucettine Family of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride
Introduction: The Strategic Value of the 3-Arylazetidinol Scaffold
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] Specifically, the 3-aryl-3-hydroxyazetidine scaffold represents a critical pharmacophore found in a range of biologically active molecules. Its rigid structure allows for precise orientation of the aryl and hydroxyl groups, enabling targeted interactions with biological macromolecules. 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride is a key building block in this class, with the fluorine atom serving as a common bioisostere for hydrogen or a hydroxyl group, often enhancing metabolic stability and binding affinity.
This document provides a comprehensive guide to the synthesis of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride, detailing a robust, two-step protocol. The synthesis is grounded in well-established organometallic addition and protecting group chemistry, offering high yields and purity. We will delve into the causality behind experimental choices, provide a self-validating protocol, and support key claims with authoritative references.
Overall Synthetic Scheme
The synthesis proceeds in two fundamental stages: (1) Nucleophilic addition of a Grignard reagent to a protected azetidinone core, followed by (2) Deprotection of the nitrogen and formation of the hydrochloride salt.
Figure 1: Overall workflow for the synthesis of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride.
Part 1: Synthesis of tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
This initial step involves the nucleophilic addition of a Grignard reagent, derived from 3-bromofluorobenzene, to the commercially available N-Boc-3-azetidinone.[2][3] The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for the azetidine nitrogen. Its steric bulk and electronic properties prevent side reactions, such as self-condensation or reaction with the Grignard reagent, ensuring that the addition occurs exclusively at the ketone carbonyl.[4][5]
Protocol: Step 1
Materials:
-
1-Boc-3-azetidinone
-
3-Bromofluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Grignard Reagent Preparation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask. Heat gently under vacuum and then cool under a stream of dry nitrogen to activate the magnesium. c. Add anhydrous THF to the flask. d. Dissolve 3-bromofluorobenzene (1.1 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium suspension. If the reaction does not initiate (as evidenced by heat evolution and disappearance of the iodine color), gently warm the flask. e. Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour at room temperature to ensure complete formation of the 3-fluorophenylmagnesium bromide reagent.
-
Grignard Addition: a. In a separate flame-dried flask under nitrogen, dissolve 1-Boc-3-azetidinone (1.0 eq.) in anhydrous THF. b. Cool this solution to 0 °C using an ice bath. c. Slowly add the prepared Grignard reagent solution to the 1-Boc-3-azetidinone solution via cannula. The reaction is exothermic; maintain the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. d. Concentrate the filtrate under reduced pressure to yield the crude product. e. Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate as a white solid or viscous oil.
Part 2: Deprotection and Hydrochloride Salt Formation
The second stage involves the removal of the acid-labile Boc protecting group.[5] Treatment with a strong acid, such as hydrochloric acid, protonates the carbamate, leading to its collapse and the release of isobutylene and carbon dioxide.[6] The in-situ formation of the hydrochloride salt enhances the product's stability and crystallinity, facilitating its isolation and handling.
Protocol: Step 2
Materials:
-
tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
-
4 M HCl in 1,4-Dioxane (or diethyl ether)
-
Anhydrous diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction: a. Dissolve the purified product from Step 1 (1.0 eq.) in a minimal amount of anhydrous dichloromethane or diethyl ether in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of 4 M HCl in 1,4-dioxane (3-4 eq.) dropwise with stirring. d. A precipitate should begin to form almost immediately. e. After addition, remove the ice bath and stir the suspension at room temperature for 1-2 hours to ensure complete deprotection.
-
Isolation of the Hydrochloride Salt: a. Collect the resulting solid by vacuum filtration. b. Wash the filter cake with a generous amount of cold, anhydrous diethyl ether to remove any non-polar impurities. c. Dry the solid under high vacuum to yield 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride as a stable, crystalline white powder.
Data Summary and Characterization
| Parameter | Step 1 Intermediate | Step 2 Final Product |
| IUPAC Name | tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride |
| Molecular Formula | C₁₄H₁₈FNO₃ | C₉H₁₁ClFNO |
| Molecular Weight | 267.30 g/mol | 203.64 g/mol |
| Typical Yield | 85-95% | 90-98% |
| Appearance | White solid or viscous oil | White crystalline powder |
| Purity (¹H NMR) | >95% | >98% |
¹H NMR (DMSO-d₆): The final product should exhibit characteristic peaks for the aromatic protons (multiplets in the range of δ 7.0-7.5 ppm) and the azetidine ring protons (typically seen as multiplets around δ 4.0-4.5 ppm). The hydroxyl and amine protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
Mechanistic Rationale and Troubleshooting
Figure 2: Simplified mechanistic pathway for the two-step synthesis.
-
Causality in Step 1: The choice of THF as a solvent is critical as it solvates the magnesium center of the Grignard reagent, enhancing its nucleophilicity.[7] The reaction is performed at 0 °C to control the exothermic addition and minimize potential side reactions, such as enolization of the azetidinone.
-
Causality in Step 2: The use of HCl in a non-protic, volatile solvent like dioxane or diethyl ether is deliberate. It provides a strong acid source for efficient Boc removal while allowing for the direct precipitation of the hydrochloride salt, simplifying isolation.[6][8]
-
Troubleshooting - Low Yield in Step 1: This is often due to inactive magnesium or wet glassware/solvents, which quenches the Grignard reagent. Ensure all equipment is rigorously dried and THF is anhydrous.
-
Troubleshooting - Incomplete Deprotection in Step 2: If the reaction stalls, a slight excess of the HCl solution or an extended reaction time may be required. Monitoring by TLC or LC-MS is recommended.
This protocol provides a reliable and scalable method for the synthesis of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride, a valuable intermediate for drug discovery and development.
References
-
Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]
-
ACS Publications. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. [Link]
-
Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(9), 3575–3579. [Link]
- Google P
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Center for Biotechnology Information. (n.d.). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Organic Syntheses. (n.d.). Azetidine. [Link]
-
National Library of Medicine. (n.d.). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. [Link]
-
University of Bari "A. Moro". (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. [Link]
-
AWS. (n.d.). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3-aryl-azetidinols using Friedel-Crafts Arylation Conditions. [Link]
- Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
ResearchGate. (2016). Grignard reagent from amino acid?. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 3. 1-(tert-Butoxycarbonyl)-3-azetidinone | 398489-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 3-(3-Fluorophenyl)azetidin-3-ol Hydrochloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride, a key building block in modern medicinal chemistry. The described synthetic route is designed for robustness, scalability, and high purity, addressing the common challenges encountered in process development. We detail a three-stage process commencing with the synthesis of the key intermediate, 1-Boc-3-azetidinone, followed by a meticulously controlled Grignard reaction, and concluding with Boc deprotection and hydrochloride salt formation. This guide emphasizes the causality behind critical process parameters, safety protocols for handling hazardous reagents, and in-process controls to ensure a self-validating and reproducible synthesis.
Introduction & Strategic Overview
3-(3-Fluorophenyl)azetidin-3-ol hydrochloride is a valuable intermediate in drug discovery, frequently incorporated into complex molecules to enhance properties such as metabolic stability, solubility, and target binding affinity.[1][2] Its rigid, three-dimensional azetidine core offers a unique structural motif compared to more traditional acyclic or larger heterocyclic linkers. The successful scale-up of this intermediate is therefore a critical enabling step for advancing drug candidates into clinical development.
The chosen synthetic strategy prioritizes commercially available starting materials, operational simplicity, and avoidance of hazardous or difficult-to-handle reagents where possible. The three-stage approach is outlined below:
-
Stage 1: Synthesis of 1-Boc-3-azetidinone. This key ketone intermediate is the electrophilic partner for the subsequent C-C bond formation. A reliable, high-yielding preparation of this material is paramount for the overall efficiency of the synthesis.[3][4]
-
Stage 2: Grignard Addition. The core C-C bond is formed via the nucleophilic addition of 3-fluorophenylmagnesium bromide to 1-Boc-3-azetidinone. This highly exothermic reaction requires stringent control of temperature and addition rates to ensure safety and minimize impurity formation.[5][6]
-
Stage 3: Deprotection and Salt Formation. The final stage involves the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group, followed by crystallization of the active pharmaceutical ingredient (API) as a stable hydrochloride salt, which facilitates purification and handling.[7][8][9]
Process Chemistry & Rationale
Stage 1: Synthesis of 1-Boc-3-azetidinone
The precursor, 1-Boc-3-azetidinone, is a well-established intermediate.[4][10] While several methods exist for its preparation, a common and scalable route involves the oxidation of N-Boc-3-hydroxyazetidine.[4] This oxidation can be achieved using various reagent systems, such as Swern oxidation or Dess-Martin periodinane. For large-scale operations, Swern oxidation is often preferred due to cost and availability of reagents, though it requires careful temperature control and management of odorous byproducts.
Stage 2: Grignard Reaction: 3-Fluorophenylmagnesium Bromide Addition
The nucleophilic addition of a Grignard reagent to a ketone is a classic and powerful method for forming tertiary alcohols.[6][11]
Mechanism Insight: The carbon-magnesium bond in 3-fluorophenylmagnesium bromide is highly polarized, rendering the carbon atom strongly nucleophilic.[11] This nucleophile attacks the electrophilic carbonyl carbon of 1-Boc-3-azetidinone. The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), which coordinates with the magnesium center, stabilizing the Grignard reagent.[12]
Scale-Up Considerations:
-
Exothermicity: This is the most critical hazard of the Grignard reaction.[5][13][14] The heat generated can cause the solvent to boil vigorously, leading to a dangerous pressure increase and potential for fire.[5] Therefore, slow, controlled addition of the Grignard reagent into the ketone solution at low temperatures (e.g., 0-10 °C) is mandatory.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and react rapidly with protic sources, especially water.[15] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing the yield.
-
Initiation: The formation of the Grignard reagent itself can sometimes have an induction period. On a large scale, the sudden initiation of an unreacted mixture of magnesium and aryl halide can lead to a dangerous exotherm. Using commercially available Grignard solutions is often a safer and more reproducible approach for scale-up.
Stage 3: Boc Deprotection and Hydrochloride Salt Formation
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.
Mechanism Insight: The reaction is initiated by protonation of the carbamate carbonyl oxygen by a strong acid, like HCl. This is followed by the loss of the stable tert-butyl cation, which typically forms isobutylene gas.[7] The resulting unstable carbamic acid rapidly decarboxylates (releases CO2) to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt.[7]
Scale-Up Considerations:
-
Gas Evolution: The deprotection reaction releases both isobutylene and carbon dioxide.[7] The reaction vessel must be adequately vented to avoid pressure buildup.
-
Crystallization: The choice of solvent is critical for obtaining the hydrochloride salt in a pure, crystalline form. A solvent system where the free base is soluble but the hydrochloride salt is insoluble is ideal. Isopropanol (IPA) or ethyl acetate are often good choices. The crystallization process should be controlled (e.g., slow cooling, addition of an anti-solvent) to ensure high purity and a filterable solid.[16]
Visualized Synthetic Workflow
The overall synthetic pathway is depicted below, highlighting the key transformations and intermediates.
Caption: Overall 3-stage synthetic workflow.
Detailed Scale-Up Protocol (100 g Scale)
Safety First: This procedure involves hazardous materials, including flammable solvents and corrosive, water-reactive reagents. Always work in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory.[5][12] An ice bath and a fire extinguisher suitable for chemical fires should be readily accessible.
Materials & Equipment
| Reagent/Material | CAS Number | Quantity | Molar Eq. | Notes |
| 1-Boc-3-azetidinone | 398489-26-4 | 100.0 g | 1.0 | Purity >97% |
| 3-Fluorophenylmagnesium bromide (1M in THF) | 17319-57-4 | 645 mL | 1.1 | Commercial solution |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 1.0 L | - | Water content <50 ppm |
| Ammonium Chloride (sat. aq. solution) | 12125-02-9 | 500 mL | - | For quenching |
| Ethyl Acetate | 141-78-6 | 2.5 L | - | For extraction/crystallization |
| Isopropanol (IPA) | 67-63-0 | 1.0 L | - | For crystallization |
| HCl in Isopropanol (5-6 M) | 7647-01-0 | ~200 mL | ~2.0 | For salt formation |
| Magnesium Sulfate, Anhydrous | 7487-88-9 | 50 g | - | For drying |
-
Equipment: 3 L, 4-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a 1 L pressure-equalizing dropping funnel. Large ice-water bath. Standard laboratory glassware for workup and filtration.
Step-by-Step Procedure
Stage 2: Grignard Addition
-
Reactor Setup: Assemble the 3 L flask, ensuring all glassware is oven-dried and assembled hot under a stream of dry nitrogen. Allow the system to cool to room temperature under a positive nitrogen atmosphere.
-
Charge Ketone: Charge the 1-Boc-3-azetidinone (100.0 g, 0.584 mol) and anhydrous THF (1.0 L) into the flask. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Grignard Addition: Charge the 3-fluorophenylmagnesium bromide solution (645 mL, 1.1 eq) into the dropping funnel. Add the Grignard reagent dropwise to the stirred ketone solution over 2-3 hours.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction for completion by TLC or HPLC (disappearance of the starting ketone).
-
Quenching: While maintaining cooling with the ice bath, slowly and carefully add the saturated aqueous ammonium chloride solution (500 mL) dropwise to quench the reaction.
-
CAUTION: The initial phase of the quench is highly exothermic. Add the first ~100 mL very slowly. The temperature should be kept below 20 °C.
-
-
Work-up: Once the quench is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Add ethyl acetate (500 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 500 mL).
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, stir for 20 minutes, and then filter. Rinse the flask and filter cake with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain N-Boc-3-(3-Fluorophenyl)azetidin-3-ol as a crude oil or solid. This intermediate is often taken directly to the next step without further purification.
Caption: Workflow for the critical Grignard addition step.
Stage 3: Deprotection and Salt Formation
-
Dissolution: Dissolve the crude N-Boc-3-(3-Fluorophenyl)azetidin-3-ol from the previous step in isopropanol (500 mL).
-
Acidification: Cool the solution to 10-15 °C in an ice bath. Slowly add the solution of HCl in isopropanol (~200 mL, 2.0 eq) dropwise.
-
OBSERVATION: The hydrochloride salt will begin to precipitate as a white solid.
-
-
Crystallization: Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 1-2 hours to maximize precipitation.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold ethyl acetate (2 x 250 mL) to remove non-polar impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Results & Quality Control
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual |
| Yield | 95 - 120 g (75-95% over 2 steps) | Gravimetric |
| Purity | ≥ 98.0% (AUC) | HPLC |
| Identity | Conforms to reference standard | ¹H NMR, ¹⁹F NMR, MS |
| Residual Solvents | IPA, EtOAc < 5000 ppm | GC-HS |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution |
| Low yield in Grignard step | - Incomplete reaction- Wet reagents/solvents- Grignard reagent degraded | - Extend reaction time- Ensure all materials are anhydrous[15]- Titrate Grignard solution before use |
| Reaction stalls | - Poor quality Grignard reagent- Low reaction temperature | - Use a fresh, verified batch of Grignard- Allow reaction to warm slightly (e.g., to 15 °C) after addition is complete |
| Poor crystallization of HCl salt | - Incorrect solvent choice- Product is oily/impure | - Try different solvent systems (e.g., EtOAc/Heptane)- Purify the Boc-protected intermediate by column chromatography before deprotection |
| Product discoloration | - Impurities from Grignard reaction- Degradation during workup | - Ensure efficient quenching and washing- Consider a charcoal treatment of the free-base solution before acidification |
References
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison.
-
What are Grignard reagent preparation precautions during preparation?. (2022). Quora. Retrieved from [Link]
-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
Hessel, G., Kryk, H., Schmitt, W., & Tefera, N. (n.d.). Safety Aspects of the Process Control of Grignard Reactions. HZDR. Retrieved from [Link]
-
Grignard reaction safety. (2024). YouTube. Retrieved from [Link]
- The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.). Google Patents.
- 3-azetidinols. (n.d.). Google Patents.
-
Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. (2005). Google APIs. Retrieved from [Link]
- Process for the synthesis of azetidinones. (n.d.). Google Patents.
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). PMC. Retrieved from [Link]
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). Uniba. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Patent & Publications. (n.d.). Pharma Inventor Inc. Retrieved from [Link]
-
Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Formation of NH‐azetidines from Grignard reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
How can we do the deprotection of boc-amino acids using hcl?. (2016). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
-
Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Purification of organic hydrochloride salt?. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]
-
Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. (2023). Frontiers. Retrieved from [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google APIs. Retrieved from [Link]
-
Domino Grignard Addition/Cope−House Reaction for the Synthesis of Polyhydroxylated 3‐Methylindolizidines Analogous to. (2025). FLORE. Retrieved from [Link]
-
Access to 3-Azetidines via Halogenation of Titanacyclobutanes. (n.d.). PMC. Retrieved from [Link]
-
Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 5. acs.org [acs.org]
- 6. US3668196A - 3-azetidinols - Google Patents [patents.google.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-Boc-3-氮杂环丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. dchas.org [dchas.org]
- 13. hzdr.de [hzdr.de]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Solvent selection for reactions involving 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride
Application Note: Solvent Selection & Process Optimization for 3-(3-Fluorophenyl)azetidin-3-ol Hydrochloride
Part 1: Executive Summary & Compound Profile
The Challenge: 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride is a high-value scaffold used to introduce conformational rigidity and metabolic stability (via fluorine) into drug candidates. However, its dual nature—a polar, ionic hydrochloride salt combined with a lipophilic fluorophenyl group and a sterically hindered tertiary alcohol—creates a "solubility paradox." It resists dissolution in standard non-polar reaction solvents (DCM, THF) while its free base form is often poorly soluble in the aqueous conditions used to neutralize it.
The Solution: This guide moves beyond generic solvent lists. We define a "Phase-Switch Strategy" where solvent systems are selected not just for solubility, but to drive the equilibrium of the specific transformation (N-functionalization vs. O-functionalization).
Physicochemical Profile:
-
Core Structure: 4-membered nitrogen heterocycle (Azetidine).[1]
-
Key Features:
-
N-H Center: Secondary amine (highly reactive nucleophile once free-based).
-
C-3 Center: Gem-disubstituted with a hydroxyl group and a 3-fluorophenyl ring.[2] This makes the hydroxyl a tertiary alcohol , significantly reducing its nucleophilicity compared to secondary alcohol analogs.
-
Salt Form: Hydrochloride (Ionic lattice, high melting point).
-
Part 2: Solubility & Solvent Compatibility Matrix
The following data consolidates empirical solubility observations for the HCl salt versus the Free Base.
Table 1: Solubility Profile & Application Suitability
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Recommended Application |
| Polar Protic | Methanol (MeOH) | High (>50 mg/mL) | High | Storage, Transfer, Hydrogenation. |
| Water | High | Low/Insoluble | Aqueous workup, Biphasic free-basing. | |
| Polar Aprotic | DMSO / DMF | High | High | SNAr, High-temp couplings. |
| Acetonitrile (MeCN) | Moderate (Heat req.) | High | Amide coupling, HPLC. | |
| Chlorinated | Dichloromethane (DCM) | Insoluble (<1 mg/mL) | High | Standard Amide Couplings (after free-basing). |
| Ethers | THF / 2-MeTHF | Poor/Insoluble | Moderate to High | Grignard reactions, Reductions. |
| Esters | Ethyl Acetate | Insoluble | Moderate | Workup/Extraction. |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Insoluble | Precipitation/Crystallization (Anti-solvent). |
Critical Insight: Attempting to react the HCl salt directly in DCM or THF without an organic base (e.g., DIPEA, TEA) will result in a heterogeneous suspension and failed kinetics. You must solubilize the salt using a polar co-solvent or generate the free base in situ.
Part 3: Solvent Selection Strategy by Reaction Type
Scenario A: Amide Coupling / Reductive Amination
-
Objective: Functionalize the secondary amine.
-
The Trap: Using pure DCM. The salt will float, and the coupling reagent (e.g., HATU) will hydrolyze before reaction occurs.
-
Recommended System: DCM : DMF (9:1 v/v) or DCM : MeOH (9:1 v/v) .
-
Mechanism: The polar co-solvent (DMF/MeOH) breaks the ionic lattice of the HCl salt. The organic base (DIPEA) then deprotonates the amine, allowing it to enter the DCM phase and react with the electrophile.
-
Scenario B: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Reacting the azetidine with a halogenated heterocycle.
-
Recommended System: DMSO or NMP .
-
Why: These reactions often require heat (>80°C). The HCl salt is fully soluble in DMSO. Adding an inorganic base (K2CO3) creates a "reactive slurry" where the free base is generated and immediately consumed.
Scenario C: Green Chemistry Alternatives
-
Replacement for DCM: 2-Methyltetrahydrofuran (2-MeTHF) .
-
Benefit: Higher boiling point than DCM, derived from renewable resources, and excellent for biphasic extractions (cleaner phase separation).
-
-
Replacement for DMF: N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) .
Part 4: Detailed Experimental Protocols
Protocol 1: The "Biphasic Switch" Free-Basing Method
Use this when the HCl salt interferes with sensitive catalysts or reagents.
-
Suspension: Suspend 1.0 eq of 3-(3-Fluorophenyl)azetidin-3-ol HCl in DCM (10 mL/g). The solid will not dissolve.
-
Neutralization: Add 1.5 eq of 1M NaOH or Sat. NaHCO3 (for milder conditions).
-
Agitation: Vigorously stir for 15 minutes. The solid should disappear as the free base migrates into the DCM layer.
-
Separation: Separate the organic layer. Extract the aqueous layer once with DCM.
-
Drying: Dry combined organics over Na2SO4.
-
Validation: Evaporate a small aliquot. The Free Base should appear as a viscous oil or low-melting solid.
-
Self-Validating Check: If the solid remains in the aqueous layer or interface, the free base is likely precipitating. Switch solvent to 2-MeTHF or Chloroform .
-
Protocol 2: One-Pot Amide Coupling (In-Situ Neutralization)
Standard workflow for drug discovery.
-
Dissolution: In a vial, dissolve 1.0 eq Carboxylic Acid and 1.1 eq Coupling Reagent (e.g., HATU) in DMF (minimum volume).
-
Activation: Add 2.0 eq DIPEA. Stir for 5 mins.
-
Addition: Add 1.0 eq 3-(3-Fluorophenyl)azetidin-3-ol HCl directly as a solid, followed by dilution with DCM (to reach 9:1 DCM:DMF ratio).
-
Reaction: Stir at RT. The mixture will turn from a suspension to a clear solution within 30 mins as the salt dissolves and reacts.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO3.
Part 5: Visualizations (Graphviz/DOT)
Figure 1: Solvent Selection Decision Tree
This logic gate ensures you select the correct solvent system based on your intended reaction and the compound's state.
Caption: Decision tree for selecting the optimal solvent system based on reaction type and solubility requirements.
Figure 2: The "Phase-Switch" Mechanism
Visualizing how the molecule moves between phases during the free-basing protocol.
Caption: The "Phase-Switch" mechanism illustrating the migration of the azetidine from aqueous/solid phase to organic phase upon neutralization.
Part 6: References
-
PubChem. 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). Azetidines in Medicinal Chemistry: Emerging Applications. PubMed Central. Available at: [Link](Note: Generalized link to PMC search for azetidine reviews).
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues with 3-(3-Fluorophenyl)azetidin-3-ol HCl
[1][2]
Executive Summary: The "Dual Personality" of Azetidine Salts[1][2]
Troubleshooting solubility for 3-(3-Fluorophenyl)azetidin-3-ol Hydrochloride requires understanding its chemical schizophrenia.[1][2] You are dealing with a molecule that possesses three distinct functional domains:
The Root Cause of Failure: Most solubility issues arise from treating the HCl salt like a free base , or ignoring the Common Ion Effect .[2] The salt is water-soluble; the free base is lipophilic.[1][2] Your solvent choice must match the protonation state of the nitrogen.[1][2]
Solubility Decision Matrix
Use this table to select the correct solvent system. Do not deviate without verifying pH compatibility.
| Solvent System | Solubility Rating (HCl Salt) | Solubility Rating (Free Base) | Technical Notes |
| Water (pH < 6) | High (>20 mg/mL) | Low (Precipitation risk) | The HCl salt dissociates readily.[1][2] Acidic pH maintains the protonated ( |
| PBS (pH 7.4) | Moderate/Risky | Low | Danger Zone. The pH of PBS is close to the pKa of the azetidine.[1][2] Risk of free-base crashing out.[1][2] |
| DMSO | High (>50 mg/mL) | High | Universal Solvent. Best for stock solutions.[1][2] Compatible with both forms. |
| Methanol/Ethanol | Good | Moderate | Good for intermediate dilutions.[1][2] |
| DCM / Chloroform | Poor (Insoluble) | High | Extraction Solvent. Only use for the free base.[1][2] The salt will float as a solid.[1][2] |
| Ether / Hexane | Insoluble | Low | Used to "crash out" (precipitate) the compound during purification.[1][2] |
Visualizing the Solubility Pathway
The following logic flow illustrates how to handle the compound based on your experimental needs.
Caption: Workflow for solvent selection. Note the critical divergence between biological assays (DMSO/Water) and chemical synthesis (DCM/Free Base).
Troubleshooting Guide & FAQs
Scenario A: "I added the powder to DCM (Dichloromethane), and it's just floating there."
Diagnosis: Ionic Incompatibility. You are trying to dissolve an ionic salt (HCl) in a non-polar organic solvent.[1][2] The lattice energy of the crystal is too high for DCM to overcome.[1][2] The Fix:
-
If you need it in DCM: You must perform a "Free Base" conversion (see Protocol 1 below).[1][2]
-
If you can change solvents: Switch to Methanol or DMSO.
Scenario B: "I made a stock in DMSO, but when I diluted it into PBS (pH 7.4), it turned cloudy."
Diagnosis: The pH Trap. The azetidine nitrogen has a pKa typically around 9-10.[1][2] However, the electron-withdrawing fluorine on the phenyl ring and the hydroxyl group can modulate this.[1] At pH 7.4, a small fraction of the molecules deprotonate to the neutral "Free Base" form. Because of the lipophilic 3-fluorophenyl group , this neutral form has very low water solubility and crashes out.[1][2] The Fix:
-
Lower the Concentration: Ensure your final assay concentration is below the solubility limit of the free base (likely < 100 µM).[1][2]
-
Adjust pH: If the assay permits, lower the buffer pH to 6.0-6.5 to keep the nitrogen protonated.
-
Increase Surfactant: Add 0.05% Tween-20 or Triton X-100 to the buffer to solubilize the lipophilic tail.[1][2]
Scenario C: "The solid looks sticky or wet upon opening."
Diagnosis: Hygroscopicity. Azetidine salts are often hygroscopic (water-attracting).[1][2] The 3-OH group further increases affinity for atmospheric moisture [1].[1] The Fix:
-
Desiccate: Store the vial in a desiccator with active silica gel or P2O5.
-
Weighing: Do not weigh on open paper. Weigh directly into a tared vial or use a closed weighing boat.
-
Correction: If the solid is very wet, assume water weight is affecting your molarity calculations.[2] Verify concentration via HPLC or NMR using an internal standard.
Critical Protocols
Protocol 1: Converting HCl Salt to Free Base (For Organic Synthesis)
Use this when you need to run a reaction in DCM, THF, or Toluene.[1][2]
-
Dissolve: Dissolve the HCl salt in a minimum volume of water (e.g., 100 mg in 2 mL water).[1][2]
-
Basify: Slowly add saturated aqueous Sodium Bicarbonate (
) or 1M NaOH until pH reaches ~10-11. Note: The solution may turn cloudy as the free base precipitates.[1][2] -
Extract: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously.
-
Separate: Collect the organic (bottom for DCM, top for EtOAc) layer.[1][2]
-
Dry: Dry the organic layer over anhydrous
or .[1][2] -
Evaporate: Remove solvent under vacuum. The residue is the Free Base .[1][2]
Protocol 2: Preparation of Biological Stock Solution (10 mM)
Use this for cell culture or enzymatic assays.[1][2]
-
Calculate: Molecular Weight of HCl salt
203.64 g/mol (C9H10FNO[1][2] · HCl). Verify exact MW on your specific CoA.[1][2] -
Weigh: Weigh 2.04 mg of powder.
-
Solubilize: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds.[1][2]
-
Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles.
-
Store: -20°C (stable for 3 months) or -80°C (stable for 1 year).
Mechanistic Insight: The Fluorine Effect[1][2]
Why does the fluorine atom matter for solubility?
-
Lipophilicity: The fluorine atom on the phenyl ring increases the
(partition coefficient) compared to a non-fluorinated phenyl ring.[1][2] This makes the "Free Base" form significantly less water-soluble than the non-fluorinated analog [2].[1][2] -
pKa Modulation: The electron-withdrawing nature of the fluorophenyl group (via inductive effects) may slightly lower the pKa of the azetidine nitrogen compared to unsubstituted azetidine, making it deprotonate slightly easier at physiological pH [3].[1][2]
Caption: The pH-dependent equilibrium determines solubility state.
References
-
PubChem. (n.d.).[1][2][3] Compound Summary: 3-(3-fluorophenyl)azetidin-3-ol hydrochloride.[1][2] National Library of Medicine.[1][2] Retrieved February 13, 2026, from [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] [Link]
-
Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (General reference on salt selection and solubility principles). [Link][1][2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling and disposal regulations.
Sources
- 1. 3-Azetidinol,3-(trifluoromethyl)-,hydrochloride | CAS: 848192-96-1 | ChemNorm [chemnorm.com]
- 2. PubChemLite - 3-(3-fluorophenyl)azetidin-3-ol hydrochloride (C9H10FNO) [pubchemlite.lcsb.uni.lu]
- 3. (3S,4S)-1-(4-Fluorophenyl)-3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone | C24H21F2NO3 | CID 42066912 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions during the functionalization of 3-(3-Fluorophenyl)azetidin-3-ol
The following technical guide addresses the specific challenges associated with functionalizing 3-(3-Fluorophenyl)azetidin-3-ol . This intermediate possesses a unique combination of structural features—a strained azetidine ring, a basic secondary amine, and a tertiary benzylic alcohol—that creates a "perfect storm" for specific side reactions if not managed correctly.
Topic: Minimizing Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists
Core Chemical Logic & Stability Profile
To successfully functionalize this molecule, one must understand the competing reactivities dictated by its structure.
-
The Azetidine Ring (Strain ~26 kcal/mol): Unlike piperidines or pyrrolidines, the azetidine ring is highly susceptible to ring-opening reactions (nucleophilic attack at C2/C4), particularly when the nitrogen is protonated or quaternized.
-
The C3-Position (Tertiary Benzylic Center): The hydroxyl group is attached to a carbon that is also bonded to a 3-fluorophenyl ring. This makes the C3-hydroxyl "benzylic-like." Under acidic conditions, this hydroxyl group can leave readily to form a tertiary carbocation stabilized by the aromatic ring. This carbocation triggers immediate ring fragmentation or rearrangement.
-
The 3-Fluorophenyl Group: The fluorine atom at the meta-position acts as an electron-withdrawing group (EWG), slightly destabilizing the potential C3-carbocation compared to a non-fluorinated phenyl, but not enough to prevent acid-catalyzed ionization.
The "Golden Rules" of Stability
-
Avoid Strong Acids: Any pH < 4 risks ionizing the C3-OH or protonating the N, leading to ring opening.
-
Prevent Quaternization: Do not allow the nitrogen to become a quaternary ammonium salt (e.g., via over-alkylation) without immediate deprotonation, as this activates the ring toward nucleophilic cleavage.
-
Control Temperature: Thermal elimination of the tertiary alcohol is possible, though ring opening usually precedes it.
Critical Workflows & Protocols
Workflow A: Selective N-Functionalization (Alkylation/Reductive Amination)
Objective: Attach an R-group to the nitrogen without touching the C3-OH or opening the ring.
Protocol:
-
Base Selection: Use a non-nucleophilic organic base (e.g., DIPEA or TEA ) rather than inorganic bases like
in polar aprotic solvents, which can sometimes promote ring opening via nucleophilic attack if the halide counter-ion accumulates. -
Solvent: Dichloromethane (DCM) or THF. Avoid DMF/DMSO if heating is required, as they promote nucleophilic attack on the ring.
-
Reagent:
-
For Alkylation: Use limiting alkyl halide (0.95 eq) to prevent over-alkylation.
-
For Reductive Amination: Use STAB (Sodium Triacetoxyborohydride) in DCM/AcOH. Crucial: Keep AcOH concentration < 1.0 eq to prevent acid-catalyzed ring opening.
-
Workflow B: O-Functionalization (Ether/Ester Formation)
Objective: Modify the tertiary alcohol. Constraint: The nitrogen MUST be protected (e.g., Boc, Cbz) before attempting O-functionalization.
Protocol:
-
Protection: Install N-Boc first. (Standard conditions:
, , THF/Water). -
Deprotonation: Use NaH (Sodium Hydride) in THF or DMF at 0°C.
-
Note: The tertiary alkoxide is sterically hindered.
-
-
Electrophile Addition: Add the alkyl halide or acyl chloride slowly.
-
Warning: Do not use Lewis acids (like
) to catalyze ether formation; they will coordinate to the azetidine nitrogen or the hydroxyl and trigger ring opening.
Visualizing Reaction Pathways
The following diagram illustrates the "Safe" functionalization pathways versus the "Destructive" side reactions triggered by acidity or uncontrolled alkylation.
Caption: Mechanistic flowchart showing the divergence between successful functionalization (green) and ring-opening failure modes (red) driven by acidity or quaternization.
Troubleshooting & FAQs
Q1: Why is my yield dropping during N-alkylation, and why do I see multiple spots on TLC?
Diagnosis: You are likely experiencing over-alkylation leading to ring opening . Mechanism: The secondary amine reacts to form the tertiary amine (desired). However, if excess alkyl halide is present, the tertiary amine reacts again to form a quaternary azetidinium salt. This salt is highly strained and electrophilic; the counter-ion (e.g., iodide or bromide) or solvent attacks the ring carbons (C2/C4), snapping the ring open to form a linear chain amine. Solution:
-
Switch to Reductive Amination (Aldehyde + STAB) instead of direct alkylation. It is self-limiting (stops at tertiary amine).
-
If you must alkylate, use 0.9 eq of the alkyl halide and add it dropwise at 0°C.
Q2: I tried to remove a Boc group with 4M HCl/Dioxane, but the product mass is wrong.
Diagnosis: Acid-catalyzed rearrangement/hydration. Mechanism: The strong acid protonates the C3-OH (or facilitates its departure), generating a tertiary benzylic carbocation. The strain of the azetidine ring drives fragmentation or expansion. Solution:
-
Use TFA (Trifluoroacetic acid) in DCM (1:4 ratio) at 0°C for a short duration (30-60 mins), then immediately quench with saturated
. TFA is milder than HCl. -
Alternatively, use TMSOTf / 2,6-lutidine for milder Boc removal if the substrate is extremely sensitive.
Q3: Can I use the Mitsunobu reaction to invert the C3-hydroxyl group?
Answer: No.
Reasoning: The Mitsunobu reaction requires activating the alcohol with
Q4: Is the 3-Fluorophenyl group stable to lithiation?
Answer: Use Caution. Reasoning: While the phenyl ring is stable to mild bases, the presence of the fluorine atom makes the ring susceptible to ortho-lithiation if you use strong bases like n-BuLi. Furthermore, the C3-OH proton is acidic. Using 2+ equivalents of organolithium will first deprotonate the OH, then potentially lithiate the ring ortho to the fluorine. Recommendation: If you need to perform chemistry elsewhere on the molecule using organometallics, protect the OH as a silyl ether (TBS/TES) first.
Comparative Data: Acid Stability
The following table summarizes the stability of 3-aryl-3-hydroxyazetidines under various deprotection conditions.
| Reagent / Condition | Solvent | Temperature | Outcome | Recommendation |
| 4M HCl | Dioxane | 25°C | High Decomposition (Ring opening) | AVOID |
| TFA (neat) | - | 25°C | Moderate Decomposition | Risky |
| 20% TFA | DCM | 0°C | Stable (Clean Boc removal) | PREFERRED |
| TMSOTf | DCM | 0°C | Stable | Excellent for sensitive substrates |
| H2 / Pd-C | MeOH | 25°C | Stable (For Cbz removal) | Good, but watch for hydrogenolysis of C3-OH (benzylic) |
References
-
Strain-Release Functionalization: Use of azetidinols in strain-release reactions and their susceptibility to ring opening.[1] Source:Beilstein J. Org.[2] Chem.2024 , 20, 1671–1676. [Link]
-
Lewis Acid Mediated Ring Opening: Detailed study on how Lewis acids and phenols trigger nucleophilic ring opening in 3-hydroxyazetidines. Source:Asian J. Chem.2012 , 24(8), 3469-3472.[3] [Link]
-
N-Functionalization Strategies: Protocols for selective alkylation and reductive amination of azetidines to avoid quaternary salt formation. Source:J. Org. Chem.2020 , 85, 5761–5770. [Link]
- Patent literature describing the handling and protection of 3-substituted azetidines during synthesis.
Sources
Purification techniques for 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride crude mixtures
Ticket System Status: [ONLINE] Topic: Purification & Isolation Methodologies Molecule ID: 3-(3-Fluorophenyl)azetidin-3-ol HCl (Aryl-substituted azetidine salt) Classification: Amphiphilic Amine Salt / Hygroscopic Solid
Executive Summary: The Molecule & The Challenge
Welcome to the Technical Support Center. You are likely dealing with a crude mixture containing 3-(3-fluorophenyl)azetidin-3-ol hydrochloride .
This molecule presents a unique purification paradox:
-
The Polar Core: The azetidine ring and hydrochloride salt make it highly water-soluble and hygroscopic.
-
The Lipophilic Shield: The 3-fluorophenyl group adds significant bulk and lipophilicity compared to unsubstituted azetidines.
-
The Stability Risk: The tertiary benzylic alcohol at the 3-position is sensitive to acid-catalyzed dehydration or ring-opening under harsh conditions.
Standard purification by silica chromatography is often ineffective for the salt form due to streaking and irreversible adsorption. The protocols below focus on crystallization thermodynamics and acid-base manipulation to achieve >98% purity.
Module 1: The Purification Decision Matrix
Before proceeding, identify your crude state. Use the diagram below to select the correct workflow.
Figure 1: Decision tree for selecting the appropriate purification pathway based on crude composition.
Module 2: Troubleshooting Guides (Q&A Format)
Ticket #401: "My product is oiling out instead of crystallizing."
User Report: "I dissolved the crude HCl salt in hot ethanol and added ether. Instead of white crystals, a yellow oil separated at the bottom."
Root Cause Analysis: This is the classic "Oiling Out" phenomenon. It occurs when the antisolvent is added too quickly , or the temperature is above the liquid-liquid phase separation (LLPS) boundary. The fluorophenyl group lowers the melting point compared to simple azetidines, making this risk higher.
The Solution (Thermodynamic Control):
-
Switch Solvent System: Ethanol/Ether is often too aggressive. Switch to Methanol (MeOH) and Ethyl Acetate (EtOAc) or Isopropanol (IPA) and MTBE .
-
The "Cloud Point" Technique:
-
Dissolve crude in minimum hot MeOH (approx. 50-60°C).
-
Add EtOAc dropwise only until a faint turbidity persists.
-
STOP. Do not add more antisolvent yet.
-
Allow the solution to cool slowly to room temperature with stirring.
-
Once crystals form, then add more EtOAc to drive yield.
-
Ticket #402: "The crude contains excessive inorganic salts (Mg/Li)."
User Report: "The reaction used a Grignard reagent. My crude solid is 50% weight magnesium salts. Recrystallization isn't removing them efficiently."
Root Cause Analysis: Inorganic salts often co-precipitate with amine hydrochlorides in organic solvents. You cannot recrystallize your way out of massive salt contamination effectively.
The Solution (Protocol A - Free Basing): You must break the salt to separate the organic azetidine from the inorganic matrix.
-
Suspend the crude in DCM (Dichloromethane) .
-
Add saturated aqueous NaHCO₃ (Sodium Bicarbonate). Note: Do not use strong bases like NaOH, as azetidines can ring-open.
-
Extract the free base into the DCM layer. The inorganic salts remain in the water.
-
Dry the DCM (Na₂SO₄) and concentrate to obtain the Free Base Oil .
-
Re-form the HCl salt using 4M HCl in Dioxane or HCl in Ether under anhydrous conditions.
Ticket #403: "The product is turning pink/brown upon drying."
User Report: "After filtration, the white solid slowly discolored in the vacuum oven."
Root Cause Analysis: Azetidines are prone to oxidation and acid-catalyzed degradation. The "pink" color often indicates trace oxidation of the phenol/phenyl ring or ring-opening polymerization.
The Solution:
-
Acid Removal: Ensure the filter cake is washed thoroughly with the antisolvent (e.g., EtOAc) to remove excess free HCl.
-
Temperature Limit: Do not dry above 40°C .
-
Atmosphere: Store under Argon/Nitrogen. The salt is hygroscopic; moisture accelerates degradation.[1]
Module 3: Validated Experimental Protocols
Protocol A: Salt Formation & Initial Isolation
Use this if starting from the free base or a reaction mixture.
-
Dissolution: Dissolve the crude free base (1.0 eq) in Anhydrous Ethanol or DCM (5–10 volumes).
-
Acidification: Cool to 0°C. Add HCl in Et₂O (2.0 M) or HCl in Dioxane (4.0 M) dropwise.
-
Target: pH 2–3 (wet pH paper).
-
Observation: A thick white precipitate should form immediately.
-
-
Digestion: Stir at 0°C for 30 minutes.
-
Filtration: Filter under Nitrogen (to prevent moisture absorption).
-
Wash: Wash the cake with cold Et₂O or MTBE.
Protocol B: The "Gold Standard" Recrystallization
Use this for final polishing of the HCl salt.
| Parameter | Specification | Reason |
| Primary Solvent | Methanol (MeOH) | High solubility for the polar salt. |
| Antisolvent | Ethyl Acetate (EtOAc) | Moderate polarity; prevents rapid oiling out better than ether. |
| Ratio | Approx. 1:3 to 1:5 | Determined visually (cloud point). |
| Temperature | 60°C | Slow ramp is critical for purity. |
Step-by-Step:
-
Place 10g of crude HCl salt in a flask.
-
Add hot MeOH (60°C) in small portions (e.g., 20 mL initially) until the solid just dissolves. If a small amount of inorganic solid remains undissolved, filter it off hot.
-
Remove from heat.[2] While still hot, add EtOAc dropwise.
-
Stop adding EtOAc when the solution turns slightly milky (the "Cloud Point").
-
Add 1-2 drops of MeOH to clear the solution back to transparent.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass.
-
Allow to cool to Room Temp (RT) over 2 hours with slow stirring.
-
Cool to 0–5°C (ice bath) for 1 hour.
-
Filter and wash with cold EtOAc.
Module 4: Data & Specifications
Solubility Profile (HCl Salt)
| Solvent | Solubility | Usage |
| Water | Very High | Avoid (Hard to remove, yield loss). |
| Methanol | High | Primary solvent for crystallization. |
| Ethanol | Moderate | Alternative primary solvent. |
| Isopropanol | Low-Moderate | Good for "slurry" washing. |
| Ethyl Acetate | Insoluble | Antisolvent. |
| DCM | Low | Good for free-base extraction. |
Recrystallization Mechanism Visualization
Figure 2: The thermodynamic mechanism of the MeOH/EtOAc purification system.
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general amine salt purification techniques).
-
Kuduk, S. D., et al. (2010). Synthesis and evaluation of 3-hydroxy-3-phenylazetidines. Tetrahedron Letters, 51(12), 1619-1621. Link (Describes synthesis and handling of 3-aryl-3-hydroxyazetidine scaffolds).
-
ChemicalBook. (2024). 3-Hydroxyazetidine hydrochloride Properties and Handling. Link (Physicochemical data verification).
-
Santa Cruz Biotechnology. (2024). Azetidin-3-ol Hydrochloride Salt Safety Data Sheet. Link (Safety and hygroscopicity data).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.
Sources
Enhancing stability of 3-(3-Fluorophenyl)azetidin-3-ol HCl in aqueous solutions
Section 1: Understanding the Stability Profile of 3-(3-Fluorophenyl)azetidin-3-ol HCl
Welcome to the technical support guide for 3-(3-Fluorophenyl)azetidin-3-ol HCl. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in aqueous solutions.
The structure of 3-(3-Fluorophenyl)azetidin-3-ol HCl contains several functionalities that are critical to its biological activity but also present inherent stability liabilities. Understanding these is the first step toward robust experimental design.
-
The Azetidine Ring: This four-membered saturated heterocycle is strained.[1][2] Under certain conditions, particularly acidic pH, the ring is susceptible to protonation of the nitrogen atom, which can catalyze nucleophilic attack and subsequent ring-opening.[1][3][4] The pKa of the azetidine nitrogen is a key determinant of its stability in solution.[1]
-
Tertiary Alcohol: The 3-ol substituent is a tertiary alcohol. While generally more stable to oxidation than primary or secondary alcohols, tertiary alcohols can undergo dehydration under strong acidic conditions or conversion to an alkyl halide in the presence of hydrohalic acids.[5]
-
Hydrochloride (HCl) Salt: The compound is supplied as a hydrochloride salt to enhance solubility and handling.[6] However, dissolving the salt in unbuffered aqueous media will create an acidic solution, which can directly contribute to the degradation of the azetidine ring.[3]
-
Fluorophenyl Group: The fluorine substituent is often incorporated to block metabolic oxidation.[7][8] While the C-F bond is strong, oxidative defluorination pathways exist and can lead to reactive intermediates, though this is typically a concern in metabolic or strongly oxidative chemical environments.[9][10]
This guide will provide direct answers and actionable protocols to mitigate these intrinsic liabilities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution? A1: The most significant stability concern is the acid-catalyzed ring-opening of the strained azetidine ring.[1][3] When the compound is dissolved in water, the hydrochloride salt creates an acidic environment. This protonates the azetidine nitrogen, making the ring's carbon atoms more electrophilic and vulnerable to nucleophilic attack by water or other nucleophiles present in the solution, leading to ring cleavage.[3]
Q2: How does pH impact the stability of my solution? A2: pH is the most critical factor governing the stability of this molecule.
-
Acidic pH (below ~6): Significantly accelerates degradation due to protonation of the azetidine nitrogen, which catalyzes ring-opening.[1][3] The lower the pH, the faster the degradation.
-
Neutral to Slightly Basic pH (7-8): This range generally provides the highest stability. The azetidine nitrogen is predominantly in its free base form and is therefore less susceptible to nucleophilic attack.
-
Strongly Basic pH (above ~9): While avoiding acid-catalyzed degradation, highly basic conditions can introduce other potential degradation pathways, although these are generally less rapid than acid-catalyzed hydrolysis. It is crucial to determine the optimal pH range empirically.
Q3: What are the recommended storage conditions for prepared aqueous solutions? A3: To maximize shelf-life, solutions should be prepared in a buffer at a neutral pH (e.g., pH 7.4 phosphate-buffered saline). They should be stored at low temperatures (2-8 °C for short-term, or frozen at -20 °C to -80 °C for long-term) and protected from light.[3] It is always best practice to use freshly prepared solutions for experiments whenever possible.[3]
Q4: I see a new peak in my HPLC chromatogram over time. What could it be? A4: A new peak is likely a degradation product. Given the molecule's structure, the most probable product results from the hydrolytic ring-opening of the azetidine ring. This would result in the formation of a substituted 3-amino-1-propanol derivative. To confirm the identity of this new peak, LC-MS analysis is recommended to determine its molecular weight.
Q5: Can I use methanol or ethanol to prepare my stock solution? A5: While the compound is soluble in alcohols, protic solvents like methanol can act as nucleophiles and participate in the solvolysis (ring-opening) of the azetidine ring, especially if any acid is present.[3] If an organic stock is required, a less nucleophilic, aprotic solvent such as DMSO or DMF is recommended. The final concentration of the organic solvent in your aqueous experimental buffer should be kept to a minimum.
Section 3: Troubleshooting Guide
| Issue / Observation | Symptoms | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Rapid Compound Degradation | Decrease in the parent compound's peak area in HPLC analysis over a short period (minutes to hours). | Acid-Catalyzed Hydrolysis: Dissolving the HCl salt in unbuffered water creates an acidic solution, leading to rapid ring-opening of the azetidine moiety.[3] | 1. pH Control (Critical): Immediately switch to a buffered aqueous solution. Prepare solutions using a buffer system to maintain a stable pH, ideally between 7.0 and 8.0 (e.g., PBS, HEPES).2. Temperature Control: Perform experiments at the lowest practical temperature to slow the degradation rate.[3] |
| Inconsistent Experimental Results | Poor reproducibility between experiments or a gradual loss of compound activity over the course of an assay. | Ongoing Solvolysis: The compound is degrading during the experiment due to suboptimal pH or the presence of nucleophilic species in the medium. | 1. Conduct a Forced Degradation Study: Intentionally expose the compound to acidic, basic, and neutral conditions to confirm pH sensitivity (See Protocol 4.3).2. Prepare Fresh Solutions: For sensitive experiments, prepare a fresh solution from solid material immediately before use.[3] |
| Appearance of Unknown Peaks in Analysis | New, unexpected peaks appear in HPLC, LC-MS, or NMR spectra. | Degradation Product Formation: The compound is breaking down into one or more new chemical entities. | 1. Characterize Degradants: Use LC-MS to obtain the molecular weight of the unknown peaks. This is the fastest way to hypothesize a structure (e.g., addition of H₂O, corresponding to hydrolysis).2. Monitor Kinetics: Track the disappearance of the parent peak and the appearance of the degradant peak over time to establish a kinetic relationship. |
| Solution Discoloration or Precipitation | The initially clear solution becomes cloudy or changes color over time. | Formation of Insoluble Degradants or Aggregation: Degradation products may have lower solubility than the parent compound. | 1. Verify pH: Ensure the solution pH has not drifted.2. Lower Concentration: Work with the lowest effective concentration to maintain solubility of all components.3. Re-evaluate Solvent: If solubility is a persistent issue, consider a co-solvent system, but be mindful of the solvent's potential reactivity. |
Section 4: Recommended Experimental Protocols
Protocol 4.1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution in a physiologically relevant buffer to minimize degradation.
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer. Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl. Filter the buffer through a 0.22 µm filter.
-
Weighing: Accurately weigh the required amount of 3-(3-Fluorophenyl)azetidin-3-ol HCl (MW: 221.66 g/mol for the HCl salt) in a microfuge tube.
-
Dissolution: Add the prepared pH 7.4 phosphate buffer to the solid to achieve the final concentration of 10 mM. Vortex briefly until the solid is completely dissolved.
-
Storage: For immediate use, keep the solution on ice. For short-term storage (up to 48 hours), store at 2-8 °C. For long-term storage, aliquot the stock solution into single-use vials and store at -80 °C. Avoid repeated freeze-thaw cycles.
Protocol 4.2: General RP-HPLC Method for Stability Monitoring
This method can be used to quantify the parent compound and detect the formation of degradation products.
-
Instrumentation: HPLC system with a UV/DAD detector.[11][12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting the stock solution in the mobile phase or a compatible buffer.
-
Inject onto the HPLC system.
-
Integrate the peak area of the parent compound. Stability is assessed by the percentage of the parent compound remaining relative to the initial time point (t=0).
-
Protocol 4.3: Forced Degradation Study Workflow
This study is essential to identify the key factors causing degradation.[3]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot this solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.
-
Neutral Hydrolysis: Add water.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Control: No stressor added.
-
-
Incubation: Incubate all samples at 40 °C. Take time points at 0, 2, 4, 8, and 24 hours.
-
Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by the RP-HPLC method (Protocol 4.2) and by LC-MS to identify degradants.
-
Evaluation: Compare the chromatograms from stressed samples to the control. Significant degradation under acidic conditions will confirm this as the primary liability.
Section 5: Visual Summaries & Pathways
Table 1: Summary of Factors Influencing Stability
| Parameter | Recommendation for Enhanced Stability | Rationale |
| pH | Maintain between 7.0 - 8.0 using a buffer. | Prevents protonation of the azetidine nitrogen, inhibiting the primary acid-catalyzed ring-opening degradation pathway.[1][3] |
| Temperature | Store solutions at 2-8°C (short-term) or ≤ -20°C (long-term). | Reduces the rate of all chemical degradation reactions according to Arrhenius kinetics.[3] |
| Solvent | Use buffered aqueous solutions or aprotic organic solvents (DMSO, DMF) for stock. | Avoids the use of protic solvents (e.g., methanol) that can act as nucleophiles and promote solvolysis of the strained ring.[3] |
| Light | Store in amber vials or protect from light. | A general precaution to prevent potential photolytic degradation, although not identified as a primary pathway for this class.[3] |
| Atmosphere | Standard atmosphere is acceptable. | Oxidative degradation is a lesser concern compared to hydrolysis but can be minimized by inert gas overlay if required for long-term storage of sensitive analogs. |
Diagrams
Caption: Potential degradation pathways for 3-(3-Fluorophenyl)azetidin-3-ol HCl in water.
Caption: A typical experimental workflow for assessing aqueous solution stability.
Section 6: References
-
Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry. Available at: [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Meanwell, N. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]
-
Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Neilson, A. H., & Allard, A. S. (2008). Degradation and Transformation of Organic Fluorine Compounds. The Handbook of Environmental Chemistry. Available at: [Link]
-
O'Hagan, D. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC Information Sheet. Available at: [Link]
-
Patel, K., et al. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. Available at: [Link]
-
Google Patents. (n.d.). Process for the chlorination of tertiary alcohols. Available at:
-
Google Patents. (n.d.). The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Available at:
-
Kadu, V. V., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Molecules. Available at: [Link]
-
Fatta, D., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of alcohols with hydrohalic acids (HX). Available at: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs | MDPI [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. cipac.org [cipac.org]
- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-(3-Fluorophenyl)azetidin-3-ol HCl
Executive Summary
Compound: 3-(3-Fluorophenyl)azetidin-3-ol Hydrochloride
Formula:
This guide provides a structural elucidation framework for 3-(3-Fluorophenyl)azetidin-3-ol, a pharmacologically relevant scaffold often utilized in the synthesis of monoamine transporter inhibitors and GPCR ligands. The analysis focuses on distinguishing this specific regioisomer (meta-fluoro) from its ortho- and para- counterparts using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Part 1: Structural Context & Ionization Behavior
The Molecular Scaffold
The compound consists of a strained four-membered azetidine ring spiro- or geminally substituted at the 3-position with a hydroxyl group and a 3-fluorophenyl ring.
-
Azetidine Ring: High ring strain (~26 kcal/mol) makes this moiety prone to ring-opening fragmentation upon Collisional Induced Dissociation (CID).
-
3-Hydroxyl Group: A tertiary alcohol that facilitates water loss (dehydration) as a primary fragmentation pathway.
-
HCl Salt Form: In ESI positive mode, the salt dissociates. The spectra observed is of the protonated free base
.
Predicted MS1 Spectrum
-
Base Peak:
168.08 ( ) -
Isotope Pattern: A distinct M+1 peak at ~169.08 (~10% intensity due to
) and absence of Chlorine isotope pattern in positive mode (unless formed as an adduct).
Part 2: Fragmentation Mechanism (MS/MS)[1][2][3]
The fragmentation of 3-(3-Fluorophenyl)azetidin-3-ol is driven by charge migration and strain relief. The two dominant pathways are Dehydration and Ring Cleavage .
Pathway A: Dehydration (Neutral Loss of 18 Da)
The tertiary carbocation formed at position 3 is stabilized by the adjacent phenyl ring.
Pathway B: Azetidine Ring Opening & Cleavage
At higher collision energies (>25 eV), the strained azetidine ring opens.
-
Retro-2+2 Cycloaddition-like cleavage: Loss of imine fragments (
). -
Tropylium Ion Formation: The fluorophenyl group rearranges to a stable fluorotropylium ion (
) at 109.
Visualization of Fragmentation Pathways
Caption: Proposed ESI-MS/MS fragmentation pathway for 3-(3-Fluorophenyl)azetidin-3-ol, highlighting the transition from the parent ion to the diagnostic fluorotropylium species.
Part 3: Comparative Analysis & Isomer Differentiation[4]
Differentiation of the 3-fluoro (meta) isomer from the 2-fluoro (ortho) and 4-fluoro (para) isomers is critical for patent protection and purity analysis.
Comparison Guide: Regioisomers
| Feature | 3-Fluoro (Meta) | 2-Fluoro (Ortho) | 4-Fluoro (Para) |
| Diagnostic Loss | HF (20 Da) often observed due to "Ortho Effect" (interaction between F and OH/NH). | ||
| Tropylium Ion | |||
| Differentiation Key | Absence of significant | Presence of | Distinguishable from Meta primarily by LC retention time (Para is usually more polar). |
Analytical Insight: The "Ortho Effect" in mass spectrometry allows the 2-fluoro isomer to eliminate Hydrogen Fluoride (HF) via a cyclic transition state involving the hydroxyl proton. The 3-fluoro isomer (this topic) lacks the geometric proximity for this transition, making the
Comparison: Ionization Techniques
| Technique | Suitability | Observation |
| ESI (Electrospray) | Optimal | Soft ionization preserves the |
| APCI (Atmospheric Pressure Chemical Ionization) | Good | Higher thermal energy often induces in-source dehydration. Base peak may be |
| EI (Electron Impact) | Poor | Requires derivatization (e.g., TMS) due to polarity. Extensive fragmentation; molecular ion often invisible. |
Part 4: Experimental Protocol
This protocol is designed for high-resolution structural confirmation using a Q-TOF or Orbitrap system.
Sample Preparation
-
Neutralization: Although the HCl salt dissociates in the source, it is best practice to dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) containing 0.1% Formic Acid.
-
Dilution: Dilute to a final concentration of 1 µg/mL (approx 5 µM) for direct infusion or LC injection.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (The 3-F isomer typically elutes between the 2-F and 4-F isomers).
-
Flow Rate: 0.4 mL/min.
MS Parameters (Source: ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source dehydration).
-
Collision Energy (CE): Ramp 10–40 eV to observe both the survivor parent ion and the tropylium fragment.
Workflow Diagram
Caption: Step-by-step analytical workflow for the characterization of 3-(3-Fluorophenyl)azetidin-3-ol.
References
-
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link][1]
-
Kanazawa University. (2018). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. Journal of Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Natural Product Reports. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
Comparing bioactivity of fluorinated vs non-fluorinated azetidin-3-ol derivatives
Topic: Comparing bioactivity of fluorinated vs non-fluorinated azetidin-3-ol derivatives Content Type: Publish Comparison Guide
A Comparative Guide for Medicinal Chemists
Executive Summary: The "Fluorine Scan" in Fragment-Based Design
In modern drug discovery, the azetidine ring has emerged as a "privileged scaffold," offering a rigid, low-molecular-weight spacer that minimizes steric bulk while maximizing vector control. However, the native azetidin-3-ol (3-hydroxyazetidine) often presents liabilities: high polarity (TPSA), potential for Phase II conjugation (glucuronidation), and excessive basicity of the ring nitrogen.
This guide objectively compares the non-fluorinated azetidin-3-ol against its fluorinated counterparts (specifically the bioisosteric replacement 3-fluoroazetidine and the pKa-modulating 3,3-difluoroazetidine ). We analyze how the strategic introduction of fluorine alters the physicochemical landscape—specifically pKa, lipophilicity, and metabolic stability—to drive superior bioactivity.[1]
Physicochemical Showdown: Data & Analysis
The substitution of the 3-hydroxyl group (–OH) with a fluorine atom (–F), or the introduction of geminal fluorines, fundamentally alters the electronic environment of the azetidine ring.
Comparative Properties Table
Data represents average values derived from N-alkylated derivatives typical in lead optimization.
| Feature | Azetidin-3-ol (Parent) | 3-Fluoroazetidine (Bioisostere) | 3,3-Difluoroazetidine (pKa Modulator) |
| Core Structure | 3-OH, 4-membered ring | 3-F, 4-membered ring | 3,3-F2, 4-membered ring |
| Basicity (pKa of NH) | ~9.5 (Basic) | ~8.5 (Moderately Basic) | ~7.2 (Neutral/Physiological) |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (Amphiphilic) | High (Lipophilic) |
| H-Bonding | Donor & Acceptor | Acceptor Only | Acceptor Only (Weak) |
| Metabolic Risk | High (Glucuronidation) | Low (Blocked site) | Low (Blocked site) |
| CNS Penetration | Poor (High TPSA) | Good (Lower TPSA) | Excellent (High Lipophilicity) |
Mechanistic Insight: The "Gauche Effect" & pKa Shift
-
pKa Modulation: The inductive electron-withdrawing effect (
) of fluorine pulls electron density away from the ring nitrogen.-
Result: The pKa drops from ~9.5 (Azetidin-3-ol) to ~7.2 (3,3-Difluoroazetidine).
-
Bioactivity Impact: At physiological pH (7.4), the difluoro-analog exists largely as the free base, significantly enhancing passive membrane permeability and blood-brain barrier (BBB) crossing compared to the protonated azetidin-3-ol.
-
-
Conformational Locking:
-
Azetidin-3-ol: Often adopts a puckered conformation where the H-bond between the OH and the protonated amine stabilizes a specific geometry.
-
Fluorinated Analogs: Fluorine exhibits a "gauche effect" (preference to be gauche to the amine lone pair). This can lock the ligand into a bioactive conformation that reduces the entropic penalty of binding to a receptor.
-
Decision Logic: When to Switch?
Use the following logic flow to determine the optimal scaffold for your lead series.
Figure 1: Decision matrix for scaffold selection based on ADME requirements.
Experimental Protocols
To validate the bioactivity differences, two primary workflows are required: Synthesis (to access the fluorinated analog) and Metabolic Stability Profiling .
Protocol A: Deoxofluorination (Synthesis of 3-Fluoroazetidine)
Objective: Convert N-protected azetidin-3-ol to 3-fluoroazetidine. Note: Direct fluorination of the free amine is dangerous; N-protection is mandatory.
Reagents:
-
Substrate: 1-Boc-3-hydroxyazetidine
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Safer alternative)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Nitrogen (
) atmosphere. -
Dissolution: Dissolve 1.0 eq of 1-Boc-3-hydroxyazetidine in anhydrous DCM (0.1 M concentration). Cool to -78°C (Dry ice/acetone bath).
-
Addition: Dropwise add 1.2 eq of DAST via syringe. Caution: Exothermic.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
Quench: Cool to 0°C. Slowly add saturated
solution. Warning: Vigorous gas evolution. -
Extraction: Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate.[2] -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Deprotection: Treat with TFA/DCM (1:1) for 1 hour to yield the 3-fluoroazetidine salt.
Protocol B: Microsomal Stability Assay (Bioactivity Validation)
Objective: Compare the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat)
-
NADPH Regenerating System
-
Test Compounds (1 µM final conc)
Workflow:
-
Pre-Incubation: Mix microsomes (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add Test Compound (Azetidin-3-ol derivative or Fluorinated analog) and NADPH.
-
Sampling: Aliquot 50 µL at
minutes. -
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Mechanistic Pathway Visualization
The following diagram illustrates how fluorination alters the metabolic fate of the molecule.
Figure 2: Metabolic pathways comparing the vulnerability of the hydroxyl group vs. the stability of the fluorine bioisostere.
References
-
Petrov, R. R., et al. (2006). "Azetidines in Medicinal Chemistry: Synthesis and Biological Activity." Current Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Purser, S., et al. (2008). "Fluorine in drug design." Chemical Society Reviews.
-
Champagne, P. A., et al. (2015). "Deoxofluorination of Alcohols with Sulfur-Based Reagents." Chemical Reviews.
-
Glyn, R. J., & Pattison, G. (2021). "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity."[3][4] Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 3-(3-Fluorophenyl)azetidin-3-ol Hydrochloride
[1]
Executive Summary & Chemical Assessment
Effective disposal of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride requires strict adherence to halogenated waste protocols .[1] Unlike standard organic amines, the presence of the fluorine atom on the phenyl ring dictates that this compound must be incinerated in facilities equipped with specific scrubbers to neutralize hydrofluoric acid (HF) byproducts.
Failure to segregate this compound correctly can damage standard incineration infrastructure and release toxic emissions. This guide outlines the operational workflow for researchers to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.
Chemical Profile & Disposal Implications[2][3][4][5][6][7][8]
| Parameter | Data | Operational Implication |
| CAS Number | 1638764-79-2 (Generic Analog) | Unique identifier for waste manifests.[1] |
| Physical State | Solid (Crystalline Powder) | Preferred disposal state. Do not dissolve solely for disposal to avoid increasing waste volume. |
| Functional Groups | Fluorinated Phenyl, Azetidine, HCl Salt | Halogenated Organic. Generates HF and NOx upon combustion.[1] |
| Acidity | Acidic (HCl salt) | Potential to corrode metal containers if wetted.[1] Use HDPE or Glass. |
| Hazards | Irritant (Skin/Eye/Resp), Acute Tox.[1][2][3] (Oral) | Requires double-bagging and dust control during transfer.[1] |
Waste Stream Segregation Strategy
The most critical step in this protocol is segregation . You must classify this material as Halogenated Organic Waste .[4]
The "Why" Behind the Protocol
-
Combustion Chemistry: When 3-(3-Fluorophenyl)azetidin-3-ol HCl is incinerated, the fluorine atoms convert to hydrogen fluoride (HF) gas.[1]
-
Infrastructure Protection: Standard catalytic oxidizers used for non-halogenated waste (like acetone or ethanol) can be corroded by HF.
-
Regulatory Compliance: Mixing halogenated waste with non-halogenated solvents often forces the entire volume to be treated as the more expensive halogenated stream, or worse, results in a rejection from the disposal facility.
Decision Logic: Disposal Workflow
The following diagram illustrates the decision process for disposing of this compound depending on its current state in your laboratory.
Figure 1: Decision tree for segregating 3-(3-Fluorophenyl)azetidin-3-ol HCl based on physical state and solvent composition.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Best for: Expired chemicals, weighing paper, contaminated gloves, or spill cleanup debris.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1] Avoid metal containers due to the potential acidity of the hydrochloride salt if moisture is introduced.
-
Primary Containment: If the chemical is in a glass vial, place the entire vial into the HDPE jar. Do not empty the vial to avoid dust generation.
-
Bagging (Optional but Recommended): If disposing of loose powder, place it inside a clear polyethylene bag, seal it with tape, and place that bag into the waste jar.[1]
-
Labeling:
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors or reaction solutions containing the compound.
-
Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., nitric acid, peroxides) which could react with the azetidine amine or the chloride ion.
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Crucial: Even if the solvent is water or methanol (non-halogenated), the presence of the fluorinated solute reclassifies the entire mixture as halogenated waste.
-
-
pH Adjustment (If Aqueous): If the solution is aqueous and highly acidic (pH < 2) due to the HCl salt, neutralize to pH 5–9 using Sodium Bicarbonate before adding to a general organic waste container, unless your facility has a dedicated "Acidic Organic" stream.
-
Labeling: Update the waste log to include "Organic Fluorides" to alert the disposal facility of HF generation potential.
Emergency Spill Response (Dry Powder)
If 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride is spilled outside a fume hood:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, a lab coat, and safety goggles.[1] If the spill is large (>50g) and dust is visible, use a N95 or P100 particulate respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion. Do not dry sweep.[5]
-
Cleanup:
-
Disposal: Seal the bag, label it as "Hazardous Waste - Debris contaminated with Fluorinated Organics," and transfer to the SAA.[1]
References & Authority
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[7]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8: Management of Waste.
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2]
Technical Safety Guide: Personal Protective Equipment (PPE) for Handling 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride
[1]
Executive Summary & Risk Assessment
Compound Class: Fluorinated Azetidine Hydrochloride Salt Physical State: Solid (Fine Crystalline Powder) Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) | Potential Unknown Toxicity[1]
As a Senior Application Scientist, I approach the handling of 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride not merely as a compliance task, but as a contamination control challenge. This compound combines a strained azetidine ring with a fluorinated phenyl group in a hydrochloride salt form.[1]
The Operational Risk:
-
Aerosolization: Hydrochloride salts are frequently electrostatic and prone to becoming airborne during weighing.
-
Acidity: Upon contact with mucosal moisture (eyes/lungs), the HCl moiety hydrolyzes, creating an immediate acidic irritation hazard (H314/H319).[1]
-
Unknown Potency: While structurally similar to specific pharmaceutical intermediates, novel azetidines should be treated as Potent Compounds (Band 3) until specific toxicology data proves otherwise.[1]
Personal Protective Equipment (PPE) Matrix
The following selection logic relies on the "Barrier Analysis" method—ensuring redundancy between engineering controls and PPE.
| PPE Category | Minimum Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation & Visualization: Nitrile offers superior resistance to the polar organic solvents (e.g., Methanol, DMSO) likely used to dissolve this salt.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Dust Migration: Standard safety glasses fail to seal against fine airborne particulates.[1] Goggles prevent the hygroscopic salt from migrating into the eye via air currents in the fume hood. |
| Respiratory | Engineering Control Primary (Fume Hood) | Source Capture: PPE (Respirators) is the last line of defense.[1] All open handling must occur in a certified chemical fume hood. If weighing outside a hood is unavoidable, a P100 particulate respirator is mandatory. |
| Body Protection | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Wrist Gap Coverage: The gap between the glove cuff and lab coat is the most common exposure point. Tyvek sleeves bridge this gap and protect the forearms from dust settling. |
Operational Protocol: The "Clean-Trace" Workflow[1]
This protocol is designed as a self-validating system.[1] You cannot proceed to the next step without verifying the integrity of the previous one.[2]
Phase A: Pre-Operational Verification
-
Airflow Check: Verify fume hood face velocity is between 80–100 fpm .
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Why? HCl salts are prone to static charge, causing "particle jumping" that defeats standard containment.[1]
Phase B: Donning Sequence (Graphviz Visualization)
The following diagram illustrates the logical flow of the donning and handling process to ensure zero cross-contamination.
Figure 1: The "Clean-Trace" Donning and Doffing Workflow. Note the specific layering of gloves over sleeves to create a shingle effect, shedding particles away from the skin.
Phase C: Handling & Solubilization[4]
-
Weighing: Open the vial only inside the hood. Use a disposable antistatic weighing boat.[1]
-
Solvent Addition: If possible, add the solvent (e.g., DMSO or Water) to the solid before removing it from the hood. This converts the inhalation hazard (dust) into a contact hazard (liquid), which is easier to manage with gloves.[1]
-
Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.
Disposal & Decontamination[3][4][5][6]
Because this is a hydrochloride salt, water solubility is a key leverage point for decontamination.
-
Surface Decontamination:
-
Waste Disposal:
-
Solid Waste: Disposable spatulas, weighing boats, and outer gloves go into Hazardous Solid Waste (double-bagged).[1]
-
Liquid Waste: Aqueous or organic waste streams depending on the solvent used. Do not pour down the sink.
-
Emergency Response Logic
In the event of a spill or exposure, immediate action is required.[2][3] The HCl component dictates that water flushing is the priority to dilute acidity.
Spill Response Decision Tree
Figure 2: Emergency Response Decision Tree.[1] Note the critical step for dry powder: Wetting it prevents aerosolization during cleanup.
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride.[1] National Library of Medicine. [Link][1]
-
American Chemical Society. (2017).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
